molecular formula C12H20ClN5O B1402438 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride CAS No. 1361113-75-8

1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride

Cat. No. B1402438
CAS RN: 1361113-75-8
M. Wt: 285.77 g/mol
InChI Key: MGSVEDDFLKVATI-UHFFFAOYSA-N
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Description

The compound “1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride” is a complex organic molecule. It contains a tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure consisting of a pyrazine ring fused with a [1,2,4]triazole ring .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . The process also involves the use of chlorobenzene and trifluoroacetic anhydride, heating, and reduced pressure concentration . The final product is obtained after reaction, filtration, washing, and drying .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core . This core is fused with a piperidine ring, and the molecule also contains a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . The process also involves the use of chlorobenzene and trifluoroacetic anhydride, heating, and reduced pressure concentration .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 228.60 g/mol . The compound is a white crystal .

Scientific Research Applications

Antibacterial Activity

One of the significant applications of this compound is in the field of antibacterial research. Newly synthesized triazolo[4,3-a]pyrazine derivatives, including our compound of interest, have been tested for their antibacterial activities . These compounds have shown promising results against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains .

Synthesis Methodology

The compound has been the subject of research in the field of synthetic chemistry. A method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, a related compound, has been patented . This method could potentially be adapted for the synthesis of our compound of interest.

Medicinal Chemistry

The compound is also relevant to medicinal chemistry. The synthesis method provides an excellent opportunity to use intermediate compounds in a combinatorial protocol for the preparation of compounds relevant to medicinal chemistry .

Pharmaceutical Intermediate

The compound is a pharmaceutical intermediate used to prepare sitagliptin, a novel antidiabetic drug . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) suppressor, which can improve the human body’s ability to reduce high blood glucose levels .

Industrial Production

The synthesis method of the compound is simple, does not produce a large quantity of byproducts, and is favorable for industrial production . The starting raw materials are readily available, making it a viable option for large-scale production .

Microbiological Recognition

The compound, being a part of the 1,2,4-triazole-containing scaffolds, has potential applications in microbiological recognition . It could potentially be used in the identification of aspergillosis, a fungal infection .

properties

IUPAC Name

1-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O.ClH/c1-9(18)16-5-2-3-10(8-16)12-15-14-11-7-13-4-6-17(11)12;/h10,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSVEDDFLKVATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C2=NN=C3N2CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride
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1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride
Reactant of Route 3
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1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride
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1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride
Reactant of Route 5
1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride
Reactant of Route 6
1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride

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